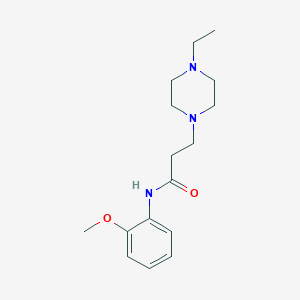

![molecular formula C11H11NO2S B5551019 2-[(1-氧化-4-喹啉基)硫代]乙醇](/img/structure/B5551019.png)

2-[(1-氧化-4-喹啉基)硫代]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 2-[(1-oxido-4-quinolinyl)thio]ethanol, can be accomplished through various methods. One effective method involves the unusual ring-opening of THF in the reaction of aromatic aldehyde and naphthalen-2-amine promoted by iodine, yielding good yields of quinoline derivatives (Wang et al., 2011). Another approach is the one-pot, two-component tandem multiple transformations under solvent-free conditions, demonstrating an eco-friendly and practical method for synthesizing quinoline derivatives (Avula et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those similar to 2-[(1-oxido-4-quinolinyl)thio]ethanol, has been extensively studied. For example, the crystal structure of a quinoline derivative synthesized via the condensation reaction in refluxing ethanol has been characterized, showing envelope conformations of the thiophene dioxide ring and pyridine ring (Wang, Jiang, & Zhang, 2010).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives highlight the versatility and reactivity of these compounds. For instance, metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates has been utilized to produce thieno[3,4-c]quinolin-4(5H)-ones, demonstrating a practical access to S-heterocycles (Yu et al., 2019).

科学研究应用

高效合成方法

- 喹啉衍生物的合成:一项研究展示了一种通过不寻常的涉及四氢呋喃的反应高效合成 2-(3-芳基苯并[f]喹啉-2-基)乙醇衍生物的方法,并提出了一个涉及四氢呋喃开环的机理 (王等人,2011)。另一项研究概述了一种用于合成 N,4-二芳基-3-硫代-2,3-二氢吡咯并[3,4-c]喹啉-1-酮的一锅法两组分串联多重转化方法,强调了一种无溶剂、环保且实用的方法 (阿武拉等人,2013)。

化学反应和转化

- 喹啉甲基硫代醚的二硫键形成:一项研究重点关注使用三价铁或二价铜盐裂解 2-喹啉甲基硫代醚以生成对称二硫键,突出了 2-喹啉甲基基团在肽合成中作为硫醇保护基的效用 (吉泽等人,1993)。

在分子结构测定中的应用

- 氧化铟的结构研究:一项放射性药物应用涉及通过 X 射线晶体学确定三(8-喹啉醇ato)铟(III)(称为氧化铟)的分子结构。该化合物经 FDA 批准用于标记血液制品,展示了对其分子相互作用和在质子溶剂中的溶剂化作用的重要见解 (格林和霍夫曼,1988)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1-oxidoquinolin-1-ium-4-yl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-7-8-15-11-5-6-12(14)10-4-2-1-3-9(10)11/h1-6,13H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTNBGJUYPKEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])SCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Oxidoquinolin-1-ium-4-yl)sulfanylethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)